hexane-1,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-1,3,4-triol can be synthesized through several methods. One common approach involves the reduction of hexane-1,3,4-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of hexane-1,3,4-trione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: Hexane-1,3,4-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexane-1,3,4-trione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield this compound from hexane-1,3,4-trione.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form hexane-1,3,4-trichloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: Hexane-1,3,4-trione.
Reduction: this compound.
Substitution: Hexane-1,3,4-trichloride.
Scientific Research Applications
Hexane-1,3,4-triol has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a building block for pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of polymers and resins due to its multiple hydroxyl groups, which can form cross-linked structures.
Mechanism of Action
The mechanism of action of hexane-1,3,4-triol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, altering the structure and function of target molecules. In biological systems, this compound can participate in metabolic pathways, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Hexane-1,3,4-triol can be compared with other similar compounds such as:
Hexane-1,2,3-triol: Another triol with hydroxyl groups at different positions, leading to different chemical properties and reactivity.
Hexane-1,2,6-triol: Similar structure but with hydroxyl groups at positions 1, 2, and 6, affecting its physical and chemical behavior.
Hexane-1,5-diol: A diol with only two hydroxyl groups, resulting in different applications and reactivity.
Uniqueness: this compound’s unique arrangement of hydroxyl groups at positions 1, 3, and 4 provides distinct reactivity and interaction patterns compared to other triols and diols. This makes it valuable in specific synthetic and industrial applications where such a configuration is advantageous.
Properties
CAS No. |
83134-97-8 |
---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
hexane-1,3,4-triol |
InChI |
InChI=1S/C6H14O3/c1-2-5(8)6(9)3-4-7/h5-9H,2-4H2,1H3 |
InChI Key |
KJPYHRLBRSHUOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CCO)O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.